8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
Synthesis and Antihypertensive Activity Analysis
The study presented in the first paper focuses on the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position, aiming to evaluate their antihypertensive properties. The compounds were tested on spontaneous hypertensive rats, and among the synthesized compounds, those with a 4-ethyl substitution and 8-[2-(3-indolyl)ethyl] groups showed significant activity. The study also explored the adrenergic receptor blocking properties of the compounds, identifying compound 29 as an alpha 2-adrenoceptor antagonist and compound 8 as an alpha 1-adrenoceptor antagonist. The tilt-response studies indicated a low potential for orthostatic hypotension at therapeutic doses for both compounds .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper includes a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, which is a bicyclic system containing both oxygen and nitrogen atoms within the rings. This structure is crucial for the biological activity of the compounds. The substitutions at the 8 position and the 4 position on the spirocyclic ring system play a significant role in determining the compounds' affinity for alpha-adrenergic receptors and their overall antihypertensive effects .
Synthesis of 8-Oxa-2-Azaspiro[4.5]Decane
The second paper describes a convenient method for synthesizing 8-oxa-2-azaspiro[4.5]decane, which is a related compound to those studied in the first paper. The synthesis involves commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method provides a foundation for the production of biologically active compounds, potentially including those with antihypertensive effects .
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis of "8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" are not detailed in the provided papers, the general approach to synthesizing spirocyclic compounds involves key steps such as the formation of the spirocyclic ring system, introduction of substituents, and functional group transformations. The reactions are likely to involve steps such as nucleophilic substitution, cyclization, and sulfonation, given the presence of sulfonyl groups in the compound's name .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the provided papers. However, the structural features such as the spirocyclic core, the presence of heteroatoms, and the sulfonyl substituents suggest that these compounds would exhibit properties typical of medium-sized heterocyclic compounds. These properties may include moderate solubility in polar solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could influence their biological activity and pharmacokinetic profile .
Scientific Research Applications
Pharmacological Activity
A study by Madaiah et al. (2012) on a series of diazaspiro[4.5]decane derivatives, which share structural similarities with the compound , revealed their potential as anticonvulsant agents. The research focused on understanding the structure–activity relationship for anticonvulsant activity, with several compounds showing significant protective effects in seizure models compared to phenytoin, a standard drug (M. Madaiah, M. Prashanth, H. Revanasiddappa, B. Veeresh, 2012).
Supramolecular Arrangements
Graus et al. (2010) explored the crystal structure and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decane variants. Their findings highlight the influence of substituents on the cyclohexane ring in dictating supramolecular arrangements, offering insights into the structural aspects of such compounds (Sara Graus, D. Casabona, S. Uriel, C. Cativiela, J. Serrano, 2010).
Material Science Applications
Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and other precursors, leading to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers demonstrated good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (D. Kim, G. Robertson, M. Guiver, 2008).
Synthesis Methodologies
Shibue and Fukuda (2014) reported a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, utilizing 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process represents a valuable synthetic route that could potentially be applied or adapted for the synthesis of complex diazaspiro[4.5]decane derivatives (Taku Shibue, Y. Fukuda, 2014).
properties
IUPAC Name |
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S2/c1-28-18-8-7-16(21)15-19(18)31(26,27)22-11-9-20(10-12-22)23(13-14-29-20)30(24,25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPUWGBMDIQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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